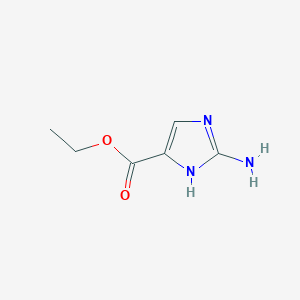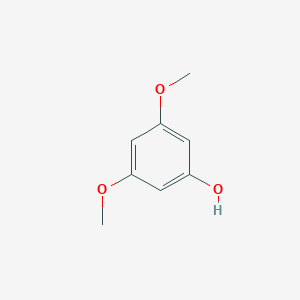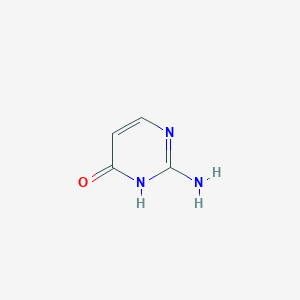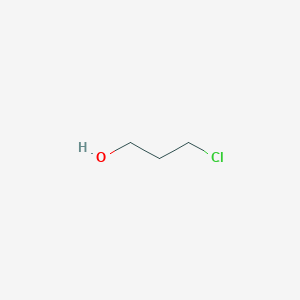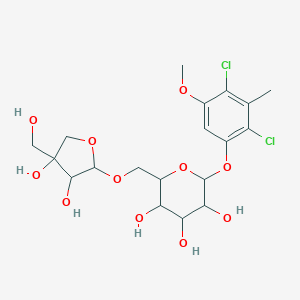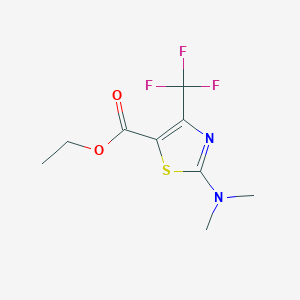
Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate
Vue d'ensemble
Description
Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of thiazolecarboxylates and is known for its ability to act as a potent inhibitor of certain enzymes and biological processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate involves its ability to bind to the active site of enzymes and disrupt their function. This compound is known to form strong hydrogen bonds with the amino acid residues in the active site, leading to inhibition of enzyme activity. Additionally, it has been shown to exhibit antioxidant and antimicrobial properties, further expanding its potential applications.
Effets Biochimiques Et Physiologiques
Studies have shown that Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate can have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may have potential uses in the treatment of various diseases. Additionally, this compound has been shown to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate is its ability to act as a potent inhibitor of enzymes and biological processes. This makes it a valuable tool for investigating the mechanisms of various biological processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate. One area of interest is the development of new inhibitors of enzymes and biological processes using this compound as a template. Additionally, further investigation into its potential uses in the treatment of diseases such as cancer and Alzheimer's disease may be warranted. Finally, the development of new synthetic routes for this compound may lead to improved yields and purity, making it more accessible for research purposes.
Applications De Recherche Scientifique
Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate has been extensively studied for its potential applications in various areas of scientific research. One of its primary uses is as a tool for investigating enzyme inhibition and biological processes. It has been shown to be a potent inhibitor of several enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase, among others.
Propriétés
Numéro CAS |
135026-10-7 |
|---|---|
Nom du produit |
Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate |
Formule moléculaire |
C9H11F3N2O2S |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
ethyl 2-(dimethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H11F3N2O2S/c1-4-16-7(15)5-6(9(10,11)12)13-8(17-5)14(2)3/h4H2,1-3H3 |
Clé InChI |
ZRJZKAXPJRDCOZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C(S1)N(C)C)C(F)(F)F |
SMILES canonique |
CCOC(=O)C1=C(N=C(S1)N(C)C)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

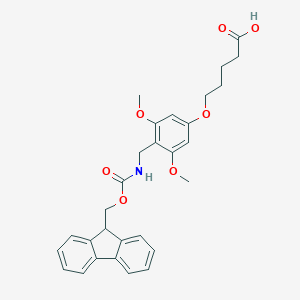
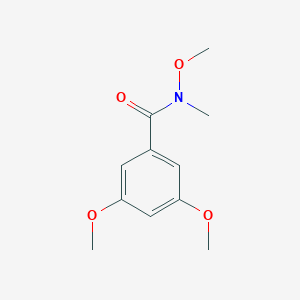
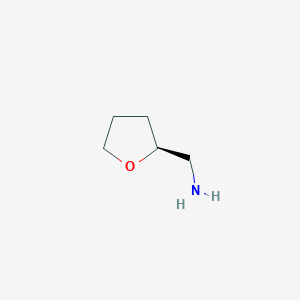
![3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B141007.png)
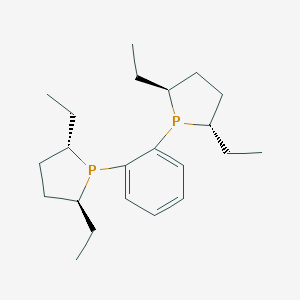
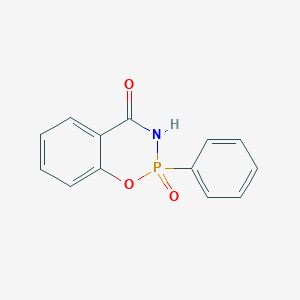
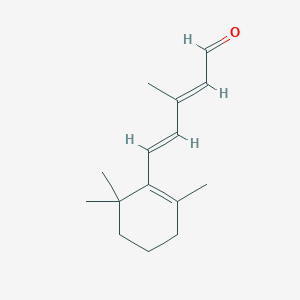
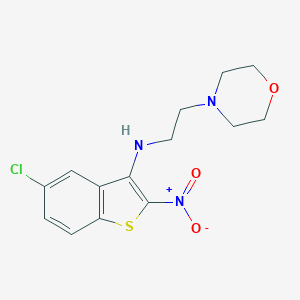
![(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B141020.png)
